Cas no 1784299-01-9 (6-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid)
6-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid
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- Inchi: 1S/C12H12ClNO2/c1-3-9-11(12(15)16)8-5-4-7(13)6-10(8)14(9)2/h4-6H,3H2,1-2H3,(H,15,16)
- InChI Key: WPGXZAVPNABZBS-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C(C(=O)O)=C(CC)N(C)C=2C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 284
- XLogP3: 3
- Topological Polar Surface Area: 42.2
6-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM333811-1g |
6-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid |
1784299-01-9 | 95%+ | 1g |
$3058 | 2021-08-18 | |
| Chemenu | CM333811-1g |
6-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid |
1784299-01-9 | 95%+ | 1g |
$2352 | 2023-02-02 |
6-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 6-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid
6-Chloro-2-Ethyl-1-Methyl-1H-Indole-3-Carboxylic Acid: A Comprehensive Overview
The compound 6-Chloro-2-Ethyl-1-Methyl-1H-Indole-3-Carboxylic Acid, identified by the CAS number 1784299-01-9, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug discovery.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 6-Chloro-2-Ethyl-1-Methyl-1H-Indole derivatives, including this carboxylic acid derivative. Researchers have employed various strategies, such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, to optimize the production process. These methods not only enhance the yield but also improve the purity of the compound, making it more suitable for biological evaluations.
The structural uniqueness of 6-Chloro substitution plays a pivotal role in determining the compound's pharmacokinetic properties. Studies have shown that the presence of the chlorine atom at position 6 significantly influences the molecule's lipophilicity and solubility, which are critical factors for its absorption and distribution within biological systems.
In terms of biological activity, 6-Chloro-substituted indole derivatives have demonstrated promising anti-inflammatory and antioxidant properties. Recent research has highlighted their potential as modulators of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, these compounds have shown selective inhibitory effects on certain cancer cell lines, suggesting their role in anticancer therapy.
The carboxylic acid group at position 3 of the indole ring introduces additional functional diversity to this compound. This group can undergo various chemical modifications, such as esterification or amidation, to enhance its bioavailability or target-specific activity. For instance, researchers have explored the conversion of this carboxylic acid into bioisosteres, which can improve drug-like properties without compromising biological activity.
Recent computational studies using molecular docking and dynamics simulations have provided insights into the binding modes of this compound with various therapeutic targets. These studies suggest that the ethyl group at position 2 and the methyl group at position 1 contribute significantly to the molecule's ability to interact with protein pockets through hydrophobic interactions and hydrogen bonding.
In conclusion, 6-Chloro-2-Ethyl-1-Methyl-Indole-3-Carboxylic Acid represents a valuable addition to the arsenal of indole-based compounds with potential therapeutic applications. Continued research into its synthesis, biological activity, and pharmacokinetics will undoubtedly pave the way for its development into a clinically relevant drug.
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